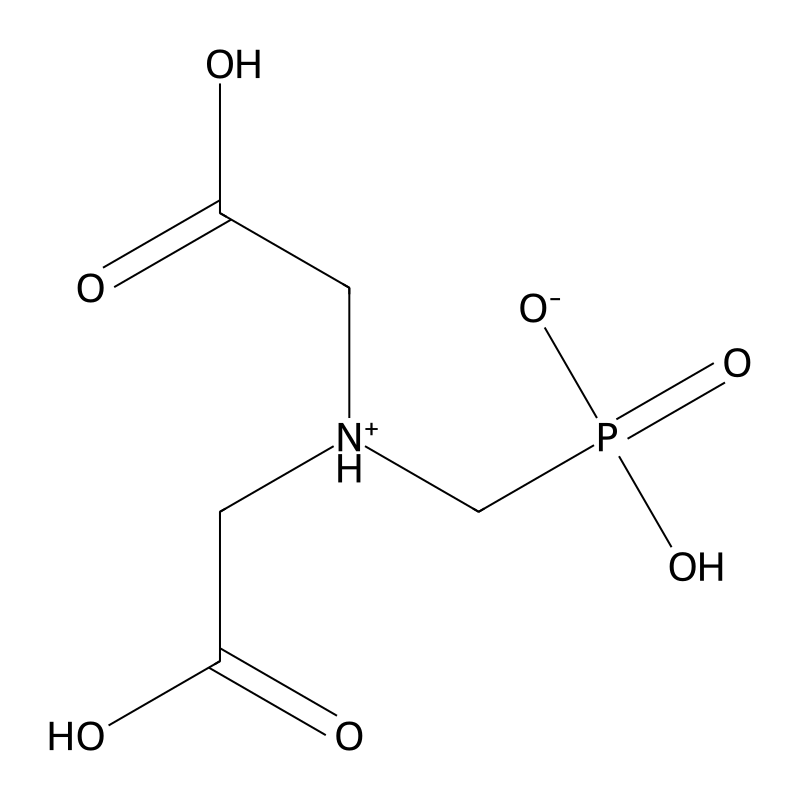N-(Carboxymethyl)-N-(phosphonomethyl)glycine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Plant Science and Agriculture:
- Herbicide Action: N,N-BPMG is a well-studied analogue of glyphosate, a widely used broad-spectrum herbicide. Research explores N,N-BPMG's potential as an alternative herbicide due to its similar mode of action in inhibiting the plant enzyme enolpyruvyl shikimate-phosphate synthase (EPSPS) [].
- Glyphosate Resistance Studies: N,N-BPMG serves as a valuable tool in investigating the mechanisms of glyphosate resistance in weeds. Studying how weeds metabolize N,N-BPMG compared to glyphosate helps scientists understand resistance development [].
Medicinal Chemistry and Pharmacology:
- Antimicrobial Properties: Research suggests that N,N-BPMG possesses antibacterial and antifungal properties. Studies are ongoing to explore its potential as a new class of antimicrobial agents [, ].
- Enzyme Inhibition: N,N-BPMG's ability to chelate metal ions makes it a potential inhibitor of various enzymes, including those involved in certain disease processes. Further research is needed to explore its therapeutic potential [].
N-(Carboxymethyl)-N-(phosphonomethyl)glycine is a glycine derivative characterized by its dual functional groups: a carboxymethyl group and a phosphonomethyl group. This compound, with the molecular formula CHN OP, is classified as an amino dicarboxylic acid and a member of phosphonic acids. It is often recognized for its role in various chemical processes and applications, particularly in agriculture and materials science .
- N,N-Bis(phosphonomethyl)glycine (Glyphosate): Glyphosate inhibits the enzyme 5-enolpyruvyl shikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, which is essential for plant growth and development. By inhibiting EPSPS, glyphosate prevents plants from synthesizing essential aromatic amino acids, leading to their death [].
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)glycine typically involves the reaction of glycine with formaldehyde and phosphorous acid. This reaction can be represented as follows:
- Formation of the Intermediate: Glycine reacts with formaldehyde to form an imine intermediate.
- Phosphonation: The imine intermediate is then treated with phosphorous acid, leading to the formation of N-(Carboxymethyl)-N-(phosphonomethyl)glycine.
In addition, N-(Carboxymethyl)-N-(phosphonomethyl)glycine can undergo oxidation reactions, particularly in the presence of metal salts, which can yield N-(phosphonomethyl)glycine, commonly known as glyphosate .
N-(Carboxymethyl)-N-(phosphonomethyl)glycine exhibits significant biological activity, primarily attributed to its structural similarity to amino acids and its phosphonic acid functionality. It has been studied for its potential herbicidal properties, similar to glyphosate, making it relevant in agricultural applications. Its biological mechanisms often involve interference with metabolic pathways in plants, particularly those related to amino acid synthesis .
The most common synthesis methods for N-(Carboxymethyl)-N-(phosphonomethyl)glycine include:
- From Glycine: The direct reaction of glycine with formaldehyde and phosphorous acid.
- From Iminodiacetic Acid: Involves the reaction of iminodiacetic acid with phosphorous acid and formaldehyde.
- From Iminodiacetonitrile: A method that utilizes iminodiacetonitrile as a precursor, undergoing hydrolysis followed by phosphonation.
These methods highlight the versatility in synthesizing this compound from various starting materials .
N-(Carboxymethyl)-N-(phosphonomethyl)glycine finds applications in several fields:
- Agriculture: Primarily used as an herbicide due to its effectiveness in inhibiting plant growth by targeting specific metabolic pathways.
- Materials Science: Employed as a surface modifier for nanoparticles, particularly cobalt oxide nanoparticles, to enhance their stability and reduce toxicity .
- Chemical Industry: Serves as an intermediate in the synthesis of other chemical compounds.
Studies have indicated that N-(Carboxymethyl)-N-(phosphonomethyl)glycine interacts with various biological systems. Its herbicidal activity has been linked to its ability to inhibit specific enzymes involved in amino acid biosynthesis. Additionally, research into its interactions at the molecular level has provided insights into how it affects plant physiology and metabolism .
Several compounds share structural or functional similarities with N-(Carboxymethyl)-N-(phosphonomethyl)glycine. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Glyphosate | Phosphonic acid | Widely used herbicide; targets shikimic acid pathway |
| N-(Phosphonomethyl)iminodiacetic Acid | Amino dicarboxylic acid | Utilized as a chelating agent |
| N,N-Bis(carboxymethyl)glycine | Dicarboxylic acid | Commonly used as a ligand in coordination chemistry |
These compounds illustrate the diversity within this chemical class while highlighting the unique attributes of N-(Carboxymethyl)-N-(phosphonomethyl)glycine, particularly its dual functional groups that confer specific biological activities and applications .
Physical Description
XLogP3
UNII
GHS Hazard Statements
H314 (92.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Other CAS
Wikipedia
General Manufacturing Information
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-: ACTIVE








